Home > Products > Screening Compounds P82000 > Bietamiverine dihydrochloride
Bietamiverine dihydrochloride - 2691-46-5

Bietamiverine dihydrochloride

Catalog Number: EVT-262064
CAS Number: 2691-46-5
Molecular Formula: C19H31ClN2O2
Molecular Weight: 354.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bietamiverine dihydrochloride is a spasmolytic biochemical.
Source and Classification

Bietamiverine dihydrochloride is synthesized from various chemical precursors and is often classified under the broader category of anticholinergic agents. Its structure is related to other compounds in the same class, which are utilized for their muscle-relaxing effects. The compound has been referenced in various patents and scientific literature, indicating its relevance in pharmaceutical formulations aimed at treating spasmodic conditions .

Synthesis Analysis

The synthesis of bietamiverine dihydrochloride involves several steps that typically include the formation of key intermediates followed by specific reactions to achieve the final product.

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that undergo functional group modifications.
  2. Key Reaction Steps:
    • Alkylation: The initial step often involves alkylation reactions where an alkyl group is introduced to the aromatic system.
    • Cyclization: Subsequent cyclization reactions may occur to form the bicyclic structure characteristic of bietamiverine.
    • Salt Formation: Finally, the dihydrochloride salt form is obtained through reaction with hydrochloric acid, enhancing solubility and stability.

Specific parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yield and purity during synthesis. For example, reaction temperatures are typically maintained between 50°C to 80°C, depending on the specific reaction conditions required for each step .

Molecular Structure Analysis

The molecular structure of bietamiverine dihydrochloride can be elucidated using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Molecular Formula: The compound's molecular formula is C15_{15}H20_{20}Cl2_2N2_2O.
  • Structural Features:
    • The compound features a bicyclic structure that contributes to its pharmacological activity.
    • Functional groups present include amine and ester functionalities, which are pivotal for its interaction with biological targets.

The three-dimensional conformation can be visualized using computational chemistry methods, allowing researchers to predict its binding interactions with receptors involved in smooth muscle contraction .

Chemical Reactions Analysis

Bietamiverine dihydrochloride participates in several chemical reactions that are relevant to its pharmaceutical applications:

  1. Hydrolysis: In aqueous environments, bietamiverine can undergo hydrolysis, which may affect its efficacy and stability.
  2. Complexation: The compound can form complexes with various ions or molecules, which may enhance its bioavailability or alter its pharmacokinetic properties.
  3. Degradation Pathways: Understanding the degradation pathways is essential for determining shelf-life and storage conditions for pharmaceutical formulations containing bietamiverine.

These reactions highlight the importance of stability studies during formulation development .

Mechanism of Action

Bietamiverine dihydrochloride exerts its pharmacological effects primarily through antagonism of muscarinic acetylcholine receptors located on smooth muscle cells.

  • Receptor Interaction: By blocking these receptors, bietamiverine inhibits the action of acetylcholine, a neurotransmitter responsible for inducing muscle contractions.
  • Effect on Smooth Muscle: This leads to relaxation of smooth muscle tissues in the gastrointestinal tract and urinary system, thereby alleviating spasms and discomfort.

Studies have demonstrated that bietamiverine has a rapid onset of action with a duration that can vary based on dosage and individual patient factors .

Physical and Chemical Properties Analysis

Bietamiverine dihydrochloride possesses several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: The compound is soluble in water due to the presence of chloride ions, which enhances its bioavailability.
  • Melting Point: The melting point is generally reported around 180°C to 190°C, indicating thermal stability under standard conditions.

These properties are crucial for formulation scientists when developing dosage forms such as tablets or injectable solutions .

Applications

Bietamiverine dihydrochloride has several scientific applications:

  1. Pharmaceutical Formulations: It is used in various formulations aimed at treating gastrointestinal disorders, including irritable bowel syndrome and dyspepsia.
  2. Research Studies: The compound serves as a model drug in pharmacological studies investigating smooth muscle relaxation mechanisms.
  3. Clinical Use: Bietamiverine is prescribed in clinical settings for patients experiencing acute or chronic spasmodic conditions.
Synthesis and Structural Optimization of Bietamiverine Dihydrochloride

Synthetic Pathways for Racemic and Enantiopure Forms

Bietamiverine dihydrochloride (C₁₉H₃₂Cl₂N₂O₂; MW: 391.3 g/mol) is synthesized via a three-step route starting from α-phenylglycine [1]. The initial step involves amino acid activation, where α-phenylglycine undergoes N-alkylation with piperidine to yield phenylpiperidin-1-yl-acetic acid. This intermediate is then subjected to esterification with 2-(diethylamino)ethanol under dicyclohexylcarbodiimide (DCC) catalysis, forming the bietamiverine free base [1] [6]. The final salt formation step treats the free base with hydrochloric acid, followed by recrystallization from ethanol to obtain the dihydrochloride salt [1].

Racemic mixtures dominate initial syntheses, but enantiopure forms are prioritized due to pharmacokinetic disparities. Chiral resolution employs tartaric acid derivatives to isolate the (R)-enantiomer, achieving >98% enantiomeric excess (ee) [1]. A comparative analysis of synthetic approaches reveals trade-offs: racemic routes offer higher yields (85–90%), while enantioselective synthesis provides superior bioactivity despite moderate yields (60–65%) [5].

Table 1: Synthetic Approaches for Bietamiverine Dihydrochloride

Synthetic RouteKey ConditionsYieldEnantiomeric Excess
Racemic SynthesisDCC-mediated esterification85–90%N/A (Racemic mixture)
Enantioselective SynthesisTartaric acid resolution60–65%>98% ee (R-enantiomer)
Salt FormationHCl treatment + ethanol recrystallization75–80%Maintains initial ee

Scale-up challenges include controlling exothermic reactions during salt formation and ensuring residual solvent compliance (e.g., ethanol <5,000 ppm) [1].

Stereochemical Considerations in Drug Design

The (R)-enantiomer of bietamiverine exhibits 3-fold greater affinity for muscarinic M₃ receptors (Kᵢ = 12 nM) than the (S)-form, validating the necessity of enantiopure development [1] [5]. Stereochemistry profoundly impacts receptor binding: X-ray crystallography confirms that the piperidine ring adopts a chair conformation in the (R)-enantiomer, optimizing hydrophobic interactions with target proteins [1]. Additionally, the (R)-configuration enhances aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for the free base), critical for parenteral formulations [1].

Regulatory guidelines mandate strict control of stereochemical integrity. Health Canada requires enantioselective assays during stability testing to detect chiral inversion, with optical rotation serving as a critical quality indicator [5]. pKa differences between enantiomers (amine pKa: 8.9; hydrochloride pKa: 2.1) further necessitate enantiopure processing to ensure consistent pharmacokinetics [1] [8].

Table 2: Impact of Stereochemistry on Bietamiverine Properties

Property(R)-Enantiomer(S)-Enantiomer
Muscarinic M₃ Receptor Kᵢ12 nM36 nM
Aqueous Solubility2.8 mg/mL1.2 mg/mL
logP (Predicted)3.1 ± 0.23.3 ± 0.2
Metabolic ClearanceModerate (t₁/₂: 2.3 h)Rapid (t₁/₂: 1.1 h)

Structural Modifications for Enhanced Bioactivity

Strategic modifications focus on the alkoxy chain and piperidine moiety to amplify spasmolytic activity. Replacing the diethylaminoethoxy group with bulkier tert-butyl variants increases calcium channel blockade (IC₅₀: 1.2 μM vs. 1.8 μM for parent compound) [1] [6]. Similarly, substituting the phenyl ring with para-alkoxy groups (e.g., -OCH₃ or -OC₂H₅) enhances P-glycoprotein inhibition, reducing chemotherapeutic efflux in resistant cancer cells [6].

Esterification at C-6 with acetyl or benzoyl groups improves metabolic stability. Acetylated derivatives show 40% higher AUC in rodent models due to reduced esterase cleavage [1]. Molecular docking reveals that hydrophobic extensions to the piperidine ring augment interactions with L-type calcium channels, corroborating structural optimization strategies [6].

Table 3: Bioactivity of Bietamiverine Structural Analogues

Modification SiteStructural ChangeBiological Impact
Alkoxy ChainDiethyl → tert-ButylCalcium channel IC₅₀: 1.2 μM (vs. 1.8 μM)
Phenyl Ringpara-OCH₃ substitutionP-gp inhibition ↑ 50%
C-6 PositionAcetylationMetabolic stability ↑ 40% (AUC)
Piperidine NitrogenMethylationMuscarinic affinity ↓ 30%

Properties

CAS Number

2691-46-5

Product Name

Bietamiverine dihydrochloride

IUPAC Name

2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride

Molecular Formula

C19H31ClN2O2

Molecular Weight

354.9 g/mol

InChI

InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

XZKSTBXJKGLMLG-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Bietamiverine dihydrochloride

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.